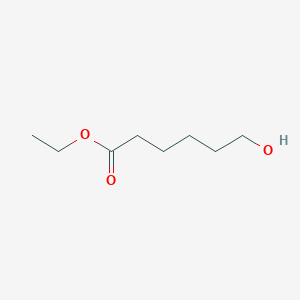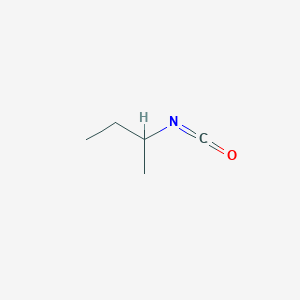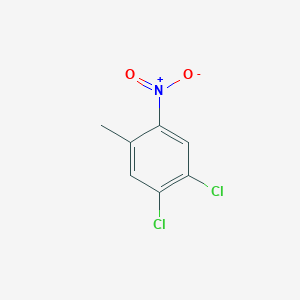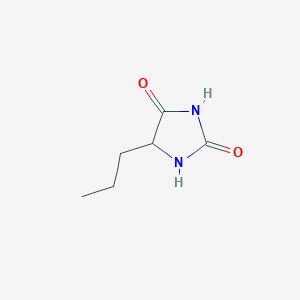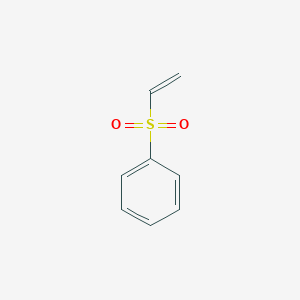
Fenil vinil sulfona
Descripción general
Descripción
(ETENIL SULFONIL)BENCENO, también conocido como fenil vinil sulfona, es un compuesto orgánico con la fórmula molecular C8H8O2S. Consiste en un anillo de benceno sustituido con un grupo etenilsulfonilo. Este compuesto es conocido por sus aplicaciones en síntesis orgánica y su papel como bloque de construcción en diversas reacciones químicas.
Aplicaciones Científicas De Investigación
(ETENIL SULFONIL)BENCENO tiene una amplia gama de aplicaciones en la investigación científica:
Medicina: Se utiliza en la síntesis de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de (ETENIL SULFONIL)BENCENO involucra su interacción con objetivos moleculares como las enzimas. Por ejemplo, como inhibidor de la proteasa de cisteína, se une al sitio activo de la enzima, evitando su actividad catalítica. Esta inhibición puede interrumpir diversas vías biológicas, lo que lleva a sus efectos antihelmínticos y antiprotozoarios .
Compuestos similares:
Fenil vinil sulfoxido: Estructura similar pero con un grupo sulfoxido en lugar de una sulfona.
Fenil vinil sulfuro: Contiene un grupo sulfuro en lugar de una sulfona.
Ácido benceno sulfónico: Contiene un grupo ácido sulfónico unido al anillo de benceno.
Singularidad: (ETENIL SULFONIL)BENCENO es único debido a su grupo etenilsulfonilo, que confiere reactividad y propiedades distintas en comparación con otros derivados del benceno. Su capacidad para participar en una variedad de reacciones químicas y sus aplicaciones en diversos campos lo convierten en un compuesto valioso tanto en investigación como en la industria.
Análisis Bioquímico
Biochemical Properties
Phenyl Vinyl Sulfone interacts with cysteine residues in proteins, acting as an irreversible inhibitor of cysteine proteases . This interaction involves the addition of the cysteinate residue of the active site at the double bond of Phenyl Vinyl Sulfone .
Cellular Effects
Phenyl Vinyl Sulfone has been shown to inhibit the invasion of human fibroblasts by certain parasites . It also exhibits effects on various types of cells and cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Phenyl Vinyl Sulfone exerts its effects at the molecular level through binding interactions with biomolecules, specifically the thiol of cysteine residues . This leads to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: (ETENIL SULFONIL)BENCENO se puede sintetizar mediante varios métodos. Un método común implica la reacción de benceno tiol con 1,2-dibromoetano en presencia de etóxido de sodio en etanol. La mezcla de reacción se agita a reflujo durante varias horas, seguido de extracción y purificación .
Métodos de producción industrial: A escala industrial, (ETENIL SULFONIL)BENCENO se produce utilizando rutas sintéticas similares, pero optimizadas para la producción a gran escala. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones: (ETENIL SULFONIL)BENCENO experimenta diversas reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar sulfoxidos y sulfonas.
Reducción: Las reacciones de reducción pueden convertirlo en el sulfuro correspondiente.
Sustitución: Participa en reacciones de sustitución nucleofílica, donde el grupo etenilo puede ser reemplazado por otros nucleófilos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen perácidos y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio.
Sustitución: Los nucleófilos como las aminas y los tioles se utilizan comúnmente en reacciones de sustitución.
Principales productos formados:
Oxidación: Sulfoxidos y sulfonas.
Reducción: Fenil vinil sulfuro.
Sustitución: Varios derivados de benceno sustituidos dependiendo del nucleófilo utilizado.
Comparación Con Compuestos Similares
Phenyl vinyl sulfoxide: Similar structure but with a sulfoxide group instead of a sulfone.
Phenyl vinyl sulfide: Contains a sulfide group instead of a sulfone.
Benzene sulfonic acid: Contains a sulfonic acid group attached to the benzene ring.
Uniqueness: (ETHENYLSULFONYL)BENZENE is unique due to its ethenylsulfonyl group, which imparts distinct reactivity and properties compared to other benzene derivatives. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
Propiedades
IUPAC Name |
ethenylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-2-11(9,10)8-6-4-3-5-7-8/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTPZISIAWDGFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50203903 | |
| Record name | Phenyl vinyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50203903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5535-48-8 | |
| Record name | Phenyl vinyl sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5535-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl vinyl sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005535488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl vinyl sulfone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35394 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenyl vinyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50203903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl vinyl sulphone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYL VINYL SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31973457VY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

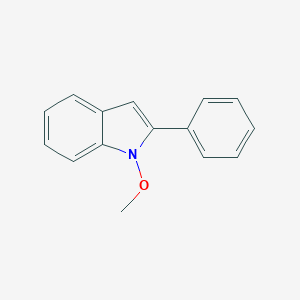

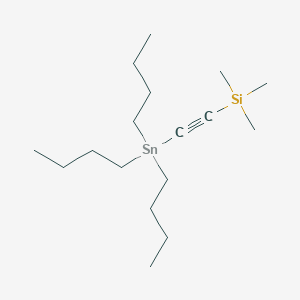

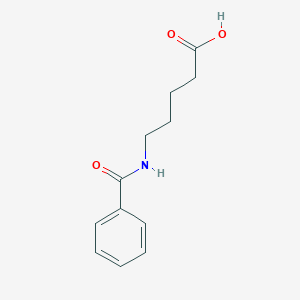

![2-Methylbenzo[cd]indole](/img/structure/B105486.png)


